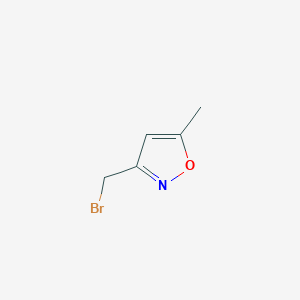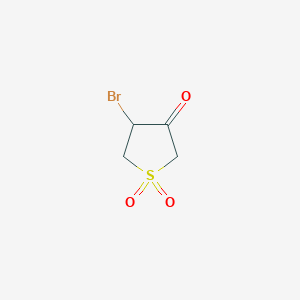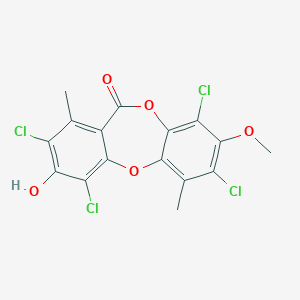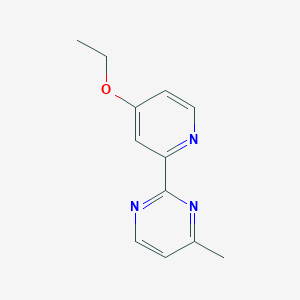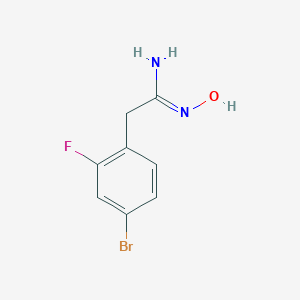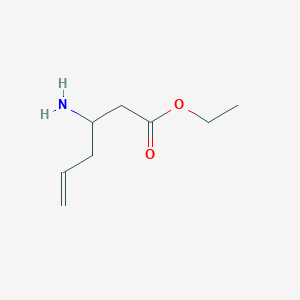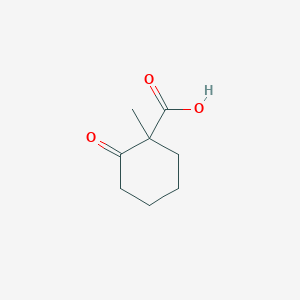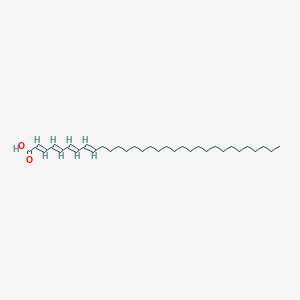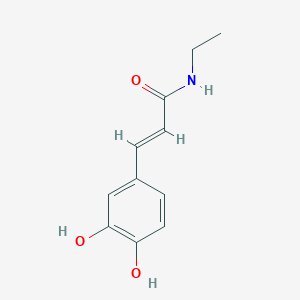
(E)-3-(3,4-Dihydroxyphenyl)-N-ethylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(3,4-Dihydroxyphenyl)-N-ethylacrylamide, also known as DEPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DEPA is a derivative of caffeic acid and belongs to the class of acrylamides.
Mechanism of Action
The mechanism of action of (E)-3-(3,4-Dihydroxyphenyl)-N-ethylacrylamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. This compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2), which is a transcription factor that regulates the expression of antioxidant genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells and induces apoptosis. This compound also reduces the production of inflammatory cytokines and oxidative stress markers. In vivo studies have shown that this compound has neuroprotective effects and improves cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
(E)-3-(3,4-Dihydroxyphenyl)-N-ethylacrylamide has several advantages for lab experiments. It is a natural compound that can be easily synthesized from a renewable source. This compound is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, this compound has some limitations for lab experiments. It is insoluble in water and requires the use of organic solvents for its preparation. This compound is also sensitive to pH changes and can hydrolyze under acidic conditions.
Future Directions
(E)-3-(3,4-Dihydroxyphenyl)-N-ethylacrylamide has a wide range of potential applications, and future research should focus on exploring its therapeutic potential in various diseases. Further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. The development of novel formulations and delivery systems for this compound could also enhance its efficacy and bioavailability. Finally, the safety and toxicity of this compound should be thoroughly evaluated to ensure its safe use in humans and animals.
Conclusion:
This compound is a promising natural compound with potential applications in medicine, agriculture, and food science. Its anticancer, anti-inflammatory, and neuroprotective properties make it an attractive candidate for further research. The synthesis method of this compound is straightforward, and it has several advantages for lab experiments. Further research is needed to fully understand the mechanism of action of this compound and to explore its therapeutic potential in various diseases.
Synthesis Methods
(E)-3-(3,4-Dihydroxyphenyl)-N-ethylacrylamide can be synthesized from the reaction between caffeic acid and ethylamine in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then dehydrated to give this compound. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, pH, and catalyst concentration.
Scientific Research Applications
(E)-3-(3,4-Dihydroxyphenyl)-N-ethylacrylamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and food science. In medicine, this compound has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective properties. In agriculture, this compound has been used as a natural herbicide and as a growth promoter for crops. In food science, this compound has been used as an antioxidant and preservative.
properties
CAS RN |
138343-04-1 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)-N-ethylprop-2-enamide |
InChI |
InChI=1S/C11H13NO3/c1-2-12-11(15)6-4-8-3-5-9(13)10(14)7-8/h3-7,13-14H,2H2,1H3,(H,12,15)/b6-4+ |
InChI Key |
RJWIODMCPUQQLM-GQCTYLIASA-N |
Isomeric SMILES |
CCNC(=O)/C=C/C1=CC(=C(C=C1)O)O |
SMILES |
CCNC(=O)C=CC1=CC(=C(C=C1)O)O |
Canonical SMILES |
CCNC(=O)C=CC1=CC(=C(C=C1)O)O |
synonyms |
2-Propenamide, 3-(3,4-dihydroxyphenyl)-N-ethyl-, (2E)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



